2-Oxindole-5-sulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7NO4S |
|---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
2-oxo-1,3-dihydroindole-5-sulfonic acid |
InChI |
InChI=1S/C8H7NO4S/c10-8-4-5-3-6(14(11,12)13)1-2-7(5)9-8/h1-3H,4H2,(H,9,10)(H,11,12,13) |
InChI Key |
LCIZCLZYHOIBST-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)O)NC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Oxindole 5 Sulfonic Acid and Its Precursors/derivatives
Primary Synthetic Routes to 2-Oxoindoline-5-sulfonyl Chloride
2-Oxoindoline-5-sulfonyl chloride is the key intermediate for accessing a wide range of 5-substituted oxindole (B195798) derivatives. Its synthesis is predominantly achieved through the direct chlorosulfonation of oxindole.
The most direct and widely reported method for synthesizing 2-oxoindoline-5-sulfonyl chloride is the electrophilic substitution reaction of oxindole with chlorosulfonic acid. acs.orgchemrxiv.orgdoi.org This reaction involves treating commercially available indolin-2-one with chlorosulfonic acid. chemrxiv.org
The process requires careful temperature control. Typically, oxindole is added portion-wise to chlorosulfonic acid at a low temperature, often 0°C, to manage the initial exothermic reaction. acs.orgchemrxiv.org The mixture is then heated, commonly to around 70°C, for a period of one to two hours to drive the reaction to completion. acs.orgchemrxiv.orgnih.gov Upon completion, the reaction mixture is quenched by carefully pouring it onto crushed ice, which causes the product to precipitate. chemrxiv.orgdoi.org The resulting solid, 2-oxoindoline-5-sulfonyl chloride, can then be collected by filtration. Yields for this process are reported to be around 71-80%. chemrxiv.org
The mechanism involves the generation of the electrophilic species from chlorosulfonic acid, which then attacks the 5-position of the oxindole ring. This position is favored due to the electron-donating nature of the heterocyclic ring system, which directs electrophilic substitution to this site.
Table 1: Synthesis of 2-Oxoindoline-5-sulfonyl Chloride via Chlorosulfonation
| Starting Material | Reagent | Temperature Conditions | Reaction Time | Reported Yield |
|---|
An alternative, though less direct, pathway to sulfonyl derivatives involves starting from isatin-5-sulfonic acid. While the direct conversion to 2-oxoindoline-5-sulfonyl chloride is not the primary application, isatin-5-sulfonic acid can be converted to its corresponding sulfonyl chloride, 2,3-dioxoindoline-5-sulfonyl chloride. This is achieved by reacting the sodium salt of isatin-5-sulfonic acid with a chlorinating agent like phosphorus oxychloride (POCl₃) in a solvent such as sulfolane (B150427) at elevated temperatures (e.g., 60°C). This process yields 2,3-dioxoindoline-5-sulfonyl chloride with high efficiency (around 82% yield).
Interestingly, attempts to directly synthesize the sulfonyl chloride from isatin (B1672199) using chlorosulfonic acid have led to the formation of 5-sulfonated isatin and a chlorinated side product, 5-sulfonated gem-dichloroisatin, rather than the desired sulfonyl chloride. nih.gov These sulfonated isatin products can then be reacted with amines. nih.gov To obtain a 2-oxindole derivative from an isatin precursor, a subsequent reduction of the C3-carbonyl group would be necessary, making this a multi-step approach compared to the direct chlorosulfonation of oxindole.
Derivatization Strategies via the Sulfonyl Moiety
The reactive nature of the sulfonyl chloride group in 2-oxoindoline-5-sulfonyl chloride makes it an excellent anchor for introducing a wide array of functional groups, leading to diverse libraries of oxindole derivatives.
The reaction of 2-oxoindoline-5-sulfonyl chloride with primary or secondary amines is the most common method for synthesizing oxindole sulfonamides. ijarsct.co.in This nucleophilic substitution reaction is typically carried out in a suitable solvent like 1,4-dioxane (B91453) or dichloromethane, often in the presence of a base such as pyridine (B92270) or diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid byproduct. doi.orgnih.gov The reaction generally proceeds smoothly at room temperature. chemrxiv.orgdoi.org This straightforward approach allows for the creation of a large variety of sulfonamide derivatives by simply changing the amine reactant. chemrxiv.orgnih.gov These sulfonamides are often stable intermediates that can be carried forward for further modifications, such as Knoevenagel condensation at the C3-position of the oxindole ring. chemrxiv.orgdoi.org
The versatility of the sulfonyl chloride intermediate extends to reactions with a broad spectrum of nucleophiles beyond simple amines. For instance, it can be coupled with protected piperazine (B1678402) derivatives, such as N-Boc piperazine, to introduce a piperazine ring. acs.orgdoi.orgnih.gov The protecting group (e.g., Boc) can later be removed to allow for further functionalization at the distal nitrogen of the piperazine ring. doi.orgnih.gov
Similarly, the reaction with hydrazine (B178648) and its derivatives leads to the formation of sulfonylhydrazides. researchgate.netresearchgate.net These reactions also proceed via nucleophilic attack on the sulfonyl chloride. Sulfonylhydrazides are themselves valuable intermediates in organic synthesis. For example, a facile, eco-friendly protocol for synthesizing sulfonylhydrazones has been developed from sulfonyl chlorides and hydrazine hydrate (B1144303) in water. researchgate.net
Table 2: Derivatization of 2-Oxoindoline-5-sulfonyl Chloride
| Nucleophile | Base | Solvent | Product Type |
|---|---|---|---|
| Various primary/secondary amines chemrxiv.orgchemrxiv.org | Pyridine | 1,4-Dioxane | Sulfonamide |
| N-Boc piperazine doi.orgnih.gov | Pyridine / DIPEA | 1,4-Dioxane | Piperazine sulfonamide |
Green Chemistry Approaches in Oxindole Synthesis Relevant to Sulfonic Acid Derivatives
While the primary synthesis of the 2-oxoindoline-5-sulfonyl chloride intermediate often involves traditional reagents like chlorosulfonic acid, the broader field of oxindole synthesis is increasingly adopting green chemistry principles. These approaches aim to reduce waste, use safer solvents, and improve energy efficiency. sjp.ac.lksjp.ac.lk
For subsequent derivatization steps of oxindole sulfonamides, green methods are highly relevant. For example, Knoevenagel condensations, which are often performed on the oxindole-5-sulfonamide core, can be conducted using environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), or under solvent-free conditions. sjp.ac.lkajgreenchem.comresearchgate.net The use of microwave irradiation can significantly shorten reaction times and reduce energy consumption compared to conventional heating. sjp.ac.lkajgreenchem.com
Catalyst-free conditions are also being developed for key reactions in oxindole chemistry. For instance, the Vinylogous Henry reaction to form 3-substituted-3-hydroxy oxindoles has been successfully performed in water without a catalyst. sjp.ac.lk Furthermore, the use of recyclable, heterogeneous catalysts, including nanocomposites, is a promising strategy for synthesizing oxindole derivatives with high efficiency and minimal environmental impact. sjp.ac.lkbohrium.com While not yet specifically reported for the initial chlorosulfonation step, these green methodologies represent the future direction for the multi-step synthesis of complex sulfonic acid-containing oxindole derivatives. sjp.ac.lksjp.ac.lk
Water-Mediated and Solvent-Free Reaction Conditions
In the pursuit of environmentally benign synthetic protocols, water-mediated and solvent-free conditions have been prominently featured in the synthesis of oxindole derivatives. These "green" approaches often reduce waste, avoid the use of toxic organic solvents, and can simplify work-up procedures. sjp.ac.lk
Water, as a solvent, can actively participate in reactions through hydrogen-bonding interactions, which can activate reactants and lower energy barriers. wiley.com A notable example is the catalyst-free Friedel-Crafts reaction of isatins with phenols in water, which produces 3-aryl-3-hydroxy-2-oxindole derivatives in excellent yields (up to 99%). wiley.com This method is advantageous as the pure product often precipitates from the reaction mixture and can be isolated by simple filtration. wiley.com Similarly, catalyst-free Henry reactions between isatins and nitroalkanes have been successfully performed in water, yielding 3-hydroxy-3-substituted-2-oxindoles. sjp.ac.lk The use of p-toluenesulfonic acid (p-TSA·H2O) as a catalyst in water has also proven effective for multicomponent reactions to synthesize various spirooxindole derivatives. sjp.ac.lkrsc.org
Solvent-free reaction conditions represent another significant green chemistry approach. Knoevenagel condensation between oxindole and various aromatic aldehydes has been achieved under solvent-free, microwave-assisted conditions. ajgreenchem.com This method can employ silica (B1680970) functionalized with (3-aminopropyl)triethoxysilane (APTES), derived from rice husk waste, as a reusable and eco-friendly solid medium, affording 3-alkenyl oxindole derivatives in high yields (72-88%) within minutes. ajgreenchem.com Additionally, solvent-free multicomponent reactions, such as the Passerini reaction involving isatins, isocyanides, and carboxylic acids, provide direct access to complex 3,3-disubstituted oxindole derivatives in high yields (80-96%). google.com
| Reaction Type | Reactants | Conditions | Product | Yield (%) | Reference |
| Friedel-Crafts | Isatin, Sesamol | Water, 100°C, 12h | 3-(2H-Benzo[d] rsc.orgijcce.ac.irdioxol-5-yl)-3-hydroxyindolin-2-one | 99 | wiley.com |
| Knoevenagel Condensation | Oxindole, Benzaldehyde | APTES-Silica, Microwave, 12 min | (E)-3-benzylideneindolin-2-one | 85 | ajgreenchem.com |
| Passerini Reaction | Isatin, tert-Butyl isocyanide, Acetic acid | Solvent-free, Room Temp, 10h | 2-(1-(tert-butylcarbamoyl)-2-oxoindolin-3-yl)acetate | 94 | google.com |
| Three-Component | Isatin, 4-Aminocoumarin, 1,3-Cyclohexanedione | Water, p-TSA, Reflux | Spiro[chromeno[4,3-b]quinoline-7,3'-indoline]trione derivative | 85 | rsc.org |
Application of Heterogeneous Catalysts (e.g., Sulfonic Acid Functionalized Silica, Carbon)
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling, and improved stability. sjp.ac.lk For oxindole synthesis, solid acid catalysts, particularly those functionalized with sulfonic acid groups, have proven to be highly effective and are considered green alternatives to corrosive liquid acids like H2SO4. researchgate.netscispace.com
Sulfonic Acid Functionalized Carbon (Carbon-SO3H): A robust, metal-free catalyst, nitrogen-rich sulfonated carbon (SO3H@N–C), has been developed for the synthesis of bioactive oxindole derivatives. rsc.orgsemanticscholar.org This catalyst, prepared from inexpensive precursors, demonstrates high activity and selectivity in reactions such as the ring-opening hydrolysis of spiro-epoxyoxindoles. rsc.orgsemanticscholar.org Hot filtration tests have confirmed that the sulfonic acid moiety does not leach from the carbon support, and the catalyst can be reused for multiple cycles without a significant loss of activity. rsc.orgsemanticscholar.org Another bioglycerol-derived carbon-sulfonic acid catalyst has been used effectively in the three-component one-pot condensation of isatins, malononitrile, and 1,3-dicarbonyls to produce spiro[4H-pyran-3,3′-oxindole] derivatives. researchgate.net
Sulfonic Acid Functionalized Silica: Nanoporous silica, such as SBA-15, functionalized with propyl sulfonic acid groups (SBA-Pr-SO3H), serves as an efficient, recyclable, and non-corrosive solid acid catalyst. ijcce.ac.irscispace.com It has been successfully applied in the solvent-free synthesis of (E)-arylidene-1,3-dihydroindole-2-ones via the condensation of oxindoles with aromatic aldehydes. scite.aieurjchem.com The high surface area and ordered pore structure of SBA-15 contribute to its high catalytic efficiency. scispace.com Similarly, sulfonic acid-functionalized mesoporous silica nanoparticles (SAMSNs) have been used as a recoverable catalyst for the synthesis of 3,3-di(indolyl)oxindoles in aqueous media, demonstrating reusability for at least six cycles without significant loss of activity. umz.ac.irresearchgate.net
Other heterogeneous catalysts like kaolin (B608303) preloaded with KOH have also been employed for the synthesis of 3-hydroxy-3-indolyl oxindoles from isatins and indoles, offering an inexpensive and environmentally friendly option. tandfonline.comtandfonline.com
| Catalyst | Reaction | Solvent | Key Features | Yield (%) | Reference |
| SO3H@N–C/CB6 | Ring-opening hydrolysis of spiro-epoxyoxindoles | Acetonitrile | Metal-free, Reusable (4 cycles) | 99 | rsc.orgsemanticscholar.org |
| SBA-Pr-SO3H | Condensation of isatin, barbituric acid, and 6-amino-1,3-dimethyl uracil | H2O/EtOH | Green catalyst, Short reaction time | 96 | ijcce.ac.ir |
| SAMSNs | Electrophilic substitution of indole (B1671886) with isatin | Water | Reusable (several times) | 98 | umz.ac.irresearchgate.net |
| Kaolin/KOH | Reaction of isatin and indole | Dichloromethane | Inexpensive, Easy workup | 94 | tandfonline.comtandfonline.com |
Multicomponent Reaction Strategies for Oxindole Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a single product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.govbeilstein-journals.org These strategies are particularly useful for constructing complex oxindole scaffolds. beilstein-journals.org
A variety of MCRs have been developed for oxindole synthesis. The Passerini reaction, a three-component reaction of an isatin, an isocyanide, and a carboxylic acid, can be performed under solvent-free conditions to yield 3,3-disubstituted oxindoles. google.com The Ugi four-center, three-component reaction (U4C-3CR) is another powerful tool, used to synthesize oxindole–lactam hybrids from isatin, an amino acid, and an isocyanide in an eco-friendly solvent like 2,2,2-trifluoroethanol (B45653) (TFE). nih.gov
Water is often used as a green solvent for MCRs leading to oxindoles. A three-component reaction of isatins, 4-aminocoumarin, and 1,3-dicarbonyl compounds in water, catalyzed by p-TSA, affords complex spirooxindole derivatives. rsc.orgnih.gov Similarly, β-cyclodextrin has been used as a catalyst for the one-pot, three-component synthesis of spiro-oxindole derivatives from isatins, 1,3-diketones, and (thio)urea in water. mdpi.com
More complex strategies, such as a six-component reaction involving a sequential Ugi/Heck carbocyclization/Sonogashira/nucleophilic addition, have been developed to produce highly substituted 3-arylidene-2-oxindoles, showcasing the power of MCRs in creating intricate molecular architectures. researchgate.net
| MCR Type | Components | Catalyst/Solvent | Product Scaffold | Reference |
| Passerini (3-component) | Isatin, Isocyanide, Carboxylic Acid | Solvent-free | 3,3-Disubstituted Oxindole | google.com |
| Ugi (3-component) | Isatin, Amino Acid, Isocyanide | TFE | Oxindole-Lactam Hybrid | nih.gov |
| Friedel-Crafts type (3-component) | Isatin, 4-Aminocoumarin, 1,3-Dicarbonyl | p-TSA / Water | Spiro[chromeno-quinoline-indoline]trione | rsc.orgnih.gov |
| 1,3-Dipolar Cycloaddition (3-component) | Isatin derivative, Amino Acid, Benzylidene derivative | Thermal | Spiropyrrolidine-5-aza-2-oxindole | researchgate.net |
Functionalization at Other Reactive Sites of the Oxindole Core
The versatility of the oxindole scaffold is enhanced by the ability to introduce functional groups at various positions, most notably at the C-3 and N-1 positions. benthamdirect.comua.es
The C-3 position of the oxindole core is highly reactive and its substitution is of paramount importance, as the nature of the substituents at this position often dictates the molecule's biological activity. nih.govresearchgate.net The creation of a quaternary, all-carbon stereocenter at C-3 is a significant synthetic challenge but provides access to a wide range of complex natural products and bioactive molecules. ua.esnih.govacs.org
A common strategy to functionalize the C-3 position is through the Knoevenagel condensation of an oxindole with an aldehyde, which yields a 3-arylidene-2-oxindole. jst.go.jp This product can then undergo further reactions; for example, reduction of the exocyclic double bond via palladium-mediated hydrogenation or hydride reduction furnishes 3-arylmethyl-2-oxindole derivatives. jst.go.jp The resulting 3-substituted oxindole can be further modified. For instance, deacylative alkylation of N-methyl-3-acetyl-2-oxindole allows for the sequential introduction of two different alkyl groups at the C-3 position, leading to unsymmetrically 3,3-disubstituted 2-oxindoles. scielo.br The reactivity at C-3 allows for the construction of spirocyclic systems and the dimerization of 3-substituted oxindoles to build vicinal all-carbon quaternary centers. acs.org
While many naturally occurring oxindoles possess a free N-H group, functionalization at the N-1 position is a common strategy in medicinal chemistry to modulate a compound's properties. ua.es N-substitution can be achieved through various pathways. For example, N-alkylated derivatives can be prepared by treating the corresponding N-H oxindole with a base to form the amidate, followed by reaction with an alkyl halide like methyl iodide. jst.go.jp This approach has been used to synthesize N-methylated 3-arylmethyl-2-oxindoles. jst.go.jp N-aryl derivatives have also been synthesized using methods similar to the Buchwald-Hartwig amination. jst.go.jp The introduction of an N-protecting group, such as a Boc group, is also a common tactic, which can influence the reactivity and selectivity of subsequent reactions at the C-3 position. ua.es
Stereoselective Synthetic Approaches for Oxindole Derivatives
The synthesis of oxindole derivatives with specific three-dimensional arrangements of atoms (stereochemistry) is a major focus of modern organic synthesis, largely because the biological activity of chiral molecules is often dependent on their absolute configuration. nih.govresearchgate.net For oxindoles, the C-3 position is frequently a stereocenter, and controlling its configuration is crucial. nih.gov
Catalytic enantioselective methods are at the forefront of stereoselective oxindole synthesis. These approaches use a small amount of a chiral catalyst to produce a large amount of a single enantiomer of the product. A comprehensive overview of catalytic enantioselective methods for synthesizing 3,3-disubstituted oxindoles was reported, highlighting the rapid evolution of this field. nih.gov
Organocatalysis, which uses small organic molecules as catalysts, has been successfully applied. For instance, a highly atom-economical and stereoselective synthesis of spiro-decalin oxindoles, bearing five contiguous stereocenters, was developed using a sequential Michael-domino Michael/aldol reaction sequence catalyzed by a pyrrolidine-based organocatalyst and DBU. nih.govjyu.fi This method provides the desired products with excellent diastereoselectivity (>99:1 dr) and high enantiomeric excess (up to 92% ee). nih.gov
Transition metal catalysis is also widely used. Scandium(III) complexes with chiral ligands have been shown to catalyze the enantioselective addition of various nucleophiles to N-propargylated isatins, yielding 3-substituted-3-hydroxy-oxindoles with high yields and enantioselectivity (up to 99% ee). researchgate.net These products can then be further diversified, for example, through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. researchgate.net Asymmetric phase-transfer catalysis, using chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids, has also been employed for the enantioselective SN2 alkylation of 2-oxindole enolates, providing a modular approach to complex chiral structures. nih.gov
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of protons and carbons, allowing for the comprehensive mapping of the molecular framework.
Proton NMR (¹H NMR) is instrumental in identifying the number, environment, and connectivity of hydrogen atoms within a molecule. For 2-Oxindole-5-sulfonic acid, the spectrum would reveal characteristic signals for the protons on the aromatic ring and the methylene group of the oxindole (B195798) core. The electron-withdrawing sulfonic acid group at the C-5 position significantly influences the chemical shifts of the aromatic protons, causing them to appear at distinct frequencies.
The expected ¹H NMR signals for this compound, based on the analysis of the parent oxindole structure and related substituted indoles, are detailed below.
| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-N (Amide) | ~10.5 - 11.0 | Singlet (broad) | N/A |
| H-4 | ~7.8 - 8.0 | Doublet | ~8.0 |
| H-6 | ~7.6 - 7.8 | Doublet of doublets | ~8.0, ~2.0 |
| H-7 | ~7.0 - 7.2 | Doublet | ~2.0 |
| H-3 (CH₂) | ~3.6 | Singlet | N/A |
Note: Data are predicted based on characteristic values for oxindole and related sulfonated aromatic compounds. Actual values may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal, confirming the core structure and the position of the sulfonic acid substituent. The carbonyl carbon of the lactam ring is typically observed significantly downfield. The C-5 carbon, directly bonded to the electron-withdrawing sulfonyl group, is also expected to show a characteristic downfield shift compared to unsubstituted oxindole.
| Carbon Assignment | Expected Chemical Shift (δ) ppm |
| C-2 (C=O) | ~175 - 180 |
| C-7a | ~140 - 145 |
| C-5 | ~135 - 140 |
| C-3a | ~130 - 135 |
| C-4 | ~125 - 130 |
| C-6 | ~120 - 125 |
| C-7 | ~110 - 115 |
| C-3 (CH₂) | ~35 - 40 |
Note: Data are predicted based on characteristic values for oxindole and related sulfonated aromatic compounds. Actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound.
Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar and ionic molecules like sulfonic acids. In the negative ion mode, this compound is expected to readily deprotonate to form the molecular ion [M-H]⁻. This method is highly sensitive for determining the molecular weight of such compounds upce.cz. The analysis of various sulfonated compounds confirms that negative-ion ESI is a universal and effective ionization technique for this class of molecules upce.cz.
For this compound (C₈H₇NO₄S), the expected singly charged ion would be [C₈H₆NO₄S]⁻, with a calculated nominal mass of 212 m/z.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, enabling the determination of a molecule's elemental formula. By distinguishing between compounds with the same nominal mass, HRMS serves as a definitive tool for confirming the chemical formula of this compound. The technique would be used to verify the exact mass of the [M-H]⁻ ion, matching it to its calculated theoretical value and thus confirming its elemental composition researchgate.net.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. Evidence from related indole (B1671886) and sulfonic acid compounds shows clear, assignable bands for these groups mdpi.comresearchgate.netresearchgate.net.
The key functional groups and their expected vibrational frequencies are summarized in the table below.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| N-H (Amide) | Stretching | ~3340 (sharp) |
| C=O (Lactam) | Stretching | ~1680 (strong) |
| C=C (Aromatic) | Stretching | ~1600, ~1490 |
| S=O (Sulfonic Acid) | Asymmetric Stretching | ~1250 - 1150 |
| S=O (Sulfonic Acid) | Symmetric Stretching | ~1080 - 1030 |
| O-H (Sulfonic Acid) | Stretching (broad) | ~3000 - 2500 |
Note: Data are predicted based on characteristic values for indole derivatives and aromatic sulfonic acids.
The presence of a sharp band around 3340 cm⁻¹ is indicative of the N-H group involved in intermolecular hydrogen bonding mdpi.com. The strong absorption near 1680 cm⁻¹ is characteristic of the carbonyl group in the five-membered lactam ring. Crucially, the presence of the sulfonic acid group would be confirmed by strong bands corresponding to the S=O stretching vibrations researchgate.netresearchgate.net.
Chromatographic Methods for Purity Assessment (e.g., LC-ESI)
The purity assessment of this compound is critical for its application in research and synthesis. High-Performance Liquid Chromatography (HPLC) is the principal technique employed for this purpose, often coupled with a mass spectrometry detector using an electrospray ionization (ESI) source for high specificity and sensitivity.
While specific, detailed, and validated analytical methods for this compound are not extensively published in peer-reviewed literature, the chemical nature of the molecule—possessing a polar oxindole core and a strongly acidic sulfo group—dictates the likely chromatographic approaches. The compound is highly polar and readily ionizable, making it suitable for several HPLC modalities.
Potential HPLC Approaches:
Reversed-Phase HPLC (RP-HPLC): Standard RP-HPLC with C18 columns may show poor retention due to the compound's high polarity. To overcome this, ion-pairing chromatography could be employed. An ion-pairing agent, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium), would be added to the mobile phase to form a neutral ion pair with the negatively charged sulfonate group, enhancing retention on the nonpolar stationary phase.
Anion-Exchange Chromatography (AEC): This technique is well-suited for strongly acidic compounds. researchgate.netnih.gov A stationary phase with positively charged functional groups would retain the negatively charged this compound. Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which is effective for retaining and separating polar analytes.
Detection:
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS): This is a powerful and definitive detection method. ESI would typically be operated in negative ion mode to detect the deprotonated molecule [M-H]⁻. The high resolution and accuracy of mass spectrometry provide unambiguous identification and can be used to screen for impurities. Tandem mass spectrometry (MS/MS) can further confirm the structure by analyzing fragmentation patterns. shodexhplc.comshodex.com
A hypothetical data table summarizing typical conditions for a purity assessment method is presented below.
| Parameter | Description |
|---|---|
| Chromatographic Mode | Anion-Exchange Chromatography (AEC) or Reversed-Phase with Ion-Pairing |
| Stationary Phase (Column) | Styrene-divinylbenzene polymer with quaternary ammonium functional groups (for AEC) |
| Mobile Phase | Gradient elution using an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) |
| Detector | Mass Spectrometer (MS) |
| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |
| Analyte Monitored (m/z) | [M-H]⁻ |
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and the spatial arrangement of atoms. It also reveals details about intermolecular interactions, such as hydrogen bonding and crystal packing.
A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), indicates that a crystal structure for this compound has not been deposited or published to date.
Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would yield precise data on its solid-state conformation. The analysis would involve irradiating the crystal with X-rays and measuring the diffraction pattern, from which the electron density map and, ultimately, the complete molecular structure can be calculated. The resulting data would be presented in a standardized format, as outlined in the table below, which currently indicates the absence of available data.
| Crystallographic Parameter | Value |
|---|---|
| Chemical Formula | C₈H₇NO₄S |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| Unit Cell Dimensions (a, b, c) | Data Not Available |
| Unit Cell Angles (α, β, γ) | Data Not Available |
| Volume (V) | Data Not Available |
| Molecules per Unit Cell (Z) | Data Not Available |
The determination of this crystal structure would be a valuable contribution to the chemical sciences, providing fundamental insights into the molecule's structural properties.
Computational and Theoretical Investigations of 2 Oxindole 5 Sulfonic Acid Derivatives
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-Oxindole-5-sulfonic acid derivatives, this method is instrumental in elucidating interactions with biological targets, particularly protein kinases, which are often implicated in diseases like cancer.
Studies on related oxindole (B195798) sulfonamide derivatives have shown their potential as inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. chemrxiv.org In these investigations, docking simulations are performed to place the oxindole derivatives into the ATP-binding pocket of the target kinase. The results of these simulations provide critical information, including:
Binding Energy: A scoring function is used to estimate the binding affinity between the ligand and the protein, typically expressed in kcal/mol. Derivatives of 2-oxindole-5-sulfonamide have exhibited binding energies ranging from -7.9 to -10.8 kcal/mol against BTK. chemrxiv.org
Key Amino Acid Interactions: Docking studies identify specific amino acid residues within the binding site that interact with the ligand. These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, the oxindole core might form hydrogen bonds with backbone atoms in the hinge region of the kinase, a common binding motif for kinase inhibitors.
Binding Conformation: The simulations reveal the three-dimensional arrangement of the ligand within the active site, which is crucial for understanding its inhibitory mechanism.
The insights gained from molecular docking guide the rational design of new derivatives with improved affinity and selectivity for the target protein. nih.gov
Molecular Dynamics Simulations for Binding Stability and Conformational Analysis
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.gov MD simulations of this compound derivatives complexed with their target proteins are performed to validate docking results and provide deeper insights into the binding stability.
In a typical MD simulation study, the docked complex is placed in a simulated physiological environment (water, ions, and appropriate temperature and pressure). The simulation then calculates the movements of atoms over a specific period, often in the nanosecond to microsecond range. nih.gov Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand is stably bound. For some protein-ligand complexes, stable RMSD values are observed around 2 Å. mdpi.com
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein upon ligand binding.
Solvent Accessible Surface Area (SASA): SASA measures the protein surface area exposed to the solvent. Changes in SASA can indicate conformational changes upon ligand binding. researchgate.net
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of a stable interaction.
MD simulations have confirmed the stability of oxindole derivatives within the binding pockets of kinases, supporting their potential as effective inhibitors. researchgate.net
Structure-Activity Relationship (SAR) Studies and Analog Design Guidance
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure relates to biological activity. openaccesspub.org Computational methods provide a powerful platform for conducting SAR studies on this compound derivatives, guiding the design of more potent and selective analogs.
By analyzing the results of molecular docking and MD simulations for a series of derivatives, researchers can identify key structural features that contribute to or detract from biological activity. For example, in a series of sulfonamide derivatives, the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen can significantly impact their inhibitory potency. youtube.com
Key insights from SAR studies on related oxindole sulfonamides include:
The N4 amino group of the sulfonamide moiety is often crucial for activity, mimicking the para-aminobenzoic acid structure. youtube.com
The aromatic ring is essential and should be directly attached to the sulfonamide group. youtube.com
Substitution on the N1 nitrogen of the sulfonamide with heterocyclic rings can increase potency. youtube.com
These computational SAR insights, often combined with experimental data, provide a roadmap for designing new analogs with optimized properties. researchgate.netresearchgate.net
Pharmacophore Modeling and Profiling
Pharmacophore modeling is another valuable computational tool used in drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target.
For this compound derivatives, pharmacophore models can be generated based on the structures of known active compounds or the ligand-binding site of a target protein. nih.gov These models serve several purposes:
Virtual Screening: Pharmacophore models can be used to screen large databases of chemical compounds to identify new molecules that possess the required features for biological activity.
Lead Optimization: By understanding the key pharmacophoric features, chemists can modify existing lead compounds to better match the model and improve their activity.
Understanding Binding Modes: Pharmacophore models can help rationalize the binding modes of different compounds and explain their SAR.
A pharmacophore model for oxindole-based inhibitors might include features like a hydrogen bond acceptor corresponding to the oxindole carbonyl oxygen, an aromatic ring feature for the core structure, and additional features depending on the specific substitutions and the target protein.
Prediction of Drug-Like Properties (e.g., ADME, Lipinski's Rules, Veeber, Leeson)
In addition to predicting biological activity, computational methods are widely used to assess the "drug-likeness" of compounds by predicting their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Early assessment of ADME properties is crucial to avoid costly failures in later stages of drug development.
For this compound derivatives, various computational models and rules are applied to predict their pharmacokinetic profiles:
Lipinski's Rule of Five: This rule provides a set of guidelines to evaluate the potential for oral bioavailability. The parameters include molecular weight, logP (lipophilicity), number of hydrogen bond donors, and number of hydrogen bond acceptors. nih.gov Studies on oxindole derivatives have shown that many compounds can be designed to satisfy Lipinski's rule. researchgate.net
Veber's Rules: These rules suggest that good oral bioavailability is also associated with a low number of rotatable bonds and a low polar surface area.
Other ADME Predictions: In silico tools can predict a wide range of properties, including aqueous solubility, blood-brain barrier penetration, gastrointestinal absorption, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are important for drug metabolism. mdpi.comsemanticscholar.org
These predictions help in prioritizing compounds for synthesis and experimental testing, focusing on those with a higher probability of possessing favorable drug-like properties. researchgate.net
Mechanistic Insights via Computational Chemistry (e.g., Electrophilic Aromatic Substitution)
Computational chemistry, particularly quantum mechanics-based methods like Density Functional Theory (DFT), can provide detailed mechanistic insights into the chemical reactions used to synthesize and modify this compound derivatives. A key reaction for functionalizing the oxindole core is electrophilic aromatic substitution.
The sulfonic acid group is introduced onto the 2-oxindole ring via an electrophilic aromatic substitution reaction. DFT calculations can be employed to study the mechanism of this reaction, including:
Reaction Pathways: Computational methods can map out the potential energy surface of the reaction, identifying transition states and intermediates. This helps in understanding the preferred reaction pathway and the regioselectivity (i.e., why substitution occurs at the 5-position).
Activation Energies: The energy barriers for different steps in the reaction can be calculated, providing insights into the reaction kinetics.
Role of Catalysts: The effect of catalysts on the reaction mechanism and activation energies can be modeled, aiding in the optimization of reaction conditions.
By understanding the underlying mechanisms of such reactions, chemists can develop more efficient and selective synthetic routes to novel this compound derivatives. rogue-scholar.org
Theoretical Studies on Stability and Electronic Structure
Theoretical studies, primarily using DFT, are also employed to investigate the intrinsic properties of this compound derivatives, such as their stability and electronic structure. nih.gov These fundamental properties underpin the reactivity and interactions of the molecules.
Key aspects explored in these theoretical studies include:
Molecular Geometry: DFT calculations can accurately predict the three-dimensional structure of the molecules, including bond lengths, bond angles, and dihedral angles.
Electronic Properties: The distribution of electrons within the molecule can be analyzed through calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting non-covalent interactions.
Conformational Analysis: For flexible molecules, theoretical methods can be used to identify low-energy conformations and the energy barriers between them, which is important for understanding how the molecule might adapt its shape to bind to a target. nih.gov
These theoretical studies provide a fundamental understanding of the physicochemical properties of this compound derivatives, which complements the insights gained from docking and dynamics simulations. rsc.org
Research Applications and Biological Target Modulation of 2 Oxindole 5 Sulfonic Acid Derivatives
Enzyme Inhibition Studies
The 2-oxindole core structure, particularly when functionalized with a sulfonic acid or sulfonamide group at the 5-position, has proven to be a valuable pharmacophore for designing enzyme inhibitors. Researchers have successfully developed derivatives that target specific kinases and phosphatases involved in critical cellular signaling pathways.
Bruton's Tyrosine Kinase (BTK) Inhibition
Derivatives of oxindole (B195798) sulfonamide have been identified as promising inhibitors of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. chemrxiv.orgimtm.cz BTK is a validated target for various B-cell malignancies and autoimmune disorders. chemrxiv.orgchemrxiv.org
Research has demonstrated that certain 5-substituted oxindole derivatives can selectively modulate BTK signaling pathways. nih.govnih.gov For instance, the oxindole derivative designated as 9h has been shown to exhibit its antiproliferative activity in RAMOS cells (a human Burkitt's lymphoma cell line with high BTK expression) through the selective inhibition of phosphorylated BTK at the tyrosine residue 223 (pBTK Tyr223). nih.govnih.gov Notably, this inhibition did not affect the upstream proteins LYN and Syk in the B-cell receptor (BCR) signaling pathway, indicating a high degree of selectivity for BTK. nih.govnih.gov
Similarly, another oxindole sulfonamide derivative, PID-4 , has shown potent activity in inhibiting BTK and its downstream signaling cascades. chemrxiv.orgchemrxiv.org Studies focusing on a library of these compounds identified that derivatives like PID-4 , PID-6 , and PID-19 caused selective inhibition of Burkitt's lymphoma RAMOS cells. chemrxiv.orgchemrxiv.org This selective cytotoxicity was significant against BTK-high cells with minimal to no effect on cancer cell lines lacking BTK expression and non-malignant cells. chemrxiv.org
| Compound | Target | Finding | Cell Line |
|---|---|---|---|
| 9h | pBTK (Tyr223) | Selective inhibition without affecting upstream Lyn and Syk. | RAMOS |
| PID-4 | BTK | Selective cytotoxicity with an IC50 of 2.29 ± 0.52 µM. | RAMOS |
| PID-6 | BTK | Selective cytotoxicity with an IC50 of 9.37 ± 2.47 µM. | RAMOS |
| PID-19 | BTK | Selective cytotoxicity with an IC50 of 2.64 ± 0.88 µM. | RAMOS |
BTK is recognized as a key regulator of apoptosis in B-cells. chemrxiv.orgchemrxiv.org Its inhibition can disrupt the survival signals essential for malignant B-cells, thereby promoting programmed cell death. The development of BTK inhibitors from the oxindole sulfonamide scaffold is part of a broader strategy to target pathways that allow cancer cells to evade apoptosis. chemrxiv.org The synergistic use of BTK inhibitors with other agents, such as BCL-2 inhibitors, has been shown to effectively trigger apoptosis in lymphoma cells. researchgate.net
Src Homology-2 Domain containing Protein Tyrosine Phosphatase-2 (Shp2) Inhibition
The 2-oxindole scaffold has also been utilized to develop inhibitors against Src Homology-2 Domain containing Protein Tyrosine Phosphatase-2 (Shp2). Shp2 is a non-receptor protein tyrosine phosphatase that plays a positive role in cell signaling downstream of various growth factors and cytokines, making it an attractive target for cancer therapy. nih.gov A screening of the NCI diversity set identified NSC-117199 , an oxindole derivative, as an inhibitor of Shp2 with an IC50 of 47 μM. nih.govnih.gov This initial hit served as a foundation for the development of a focused library of compounds with improved potency and selectivity. nih.govnih.gov
A primary goal in the development of oxindole-based Shp2 inhibitors was to achieve selectivity over other highly homologous phosphatases, such as Shp1. nih.gov Shp1 and Shp2 share approximately 75% similarity in their protein tyrosine phosphatase domains. nih.gov Despite this, researchers were successful in identifying several compounds that selectively inhibit Shp2 over Shp1. nih.govnih.gov
A library of sulfonamide derivatives demonstrated good Shp2 inhibitory activities (IC50 = 1–10 μM) with a greater than 5-fold selectivity for Shp2 over Shp1. nih.gov Notably, the bis-carboxylic acid derivatives 14a and 14b displayed significant selectivity. Compound 14a showed 20-fold Shp2 selectivity with an IC50 of 0.8 µM, while compound 14b exhibited 5-fold selectivity. nih.gov
| Compound | Shp2 IC50 | Shp2 vs. Shp1 Selectivity |
|---|---|---|
| NSC-117199 | 47 µM | - |
| Sulfonamide Library (10a-r) | 1-10 µM | > 5-fold |
| 14a | 0.8 µM | 20-fold |
| 14b | 15 µM | 5-fold |
Aurora A Kinase Inhibition
A potent class of oxindole derivatives has been identified as inhibitors of Aurora A kinase, a serine/threonine kinase that plays an essential role in mitotic events and is frequently over-expressed in various cancers. core.ac.uk An initial screening campaign identified HL1-058-1 as an inhibitor of Aurora A with an IC50 of 2.7 ± 0.3 µM. core.ac.uk
Further synthesis of a focused library based on this hit led to the discovery of more potent inhibitors. core.ac.uk The compounds RPM305 and RPM304 were identified as highly potent inhibitors of Aurora A, with IC50 values of 0.020 ± 0.005 μM and 0.038 ± 0.018 μM, respectively. core.ac.uk Importantly, compound RPM304 demonstrated a 26-fold selectivity for Aurora A over the closely related Aurora B kinase (IC50 of 0.99 ± 0.08 μM). core.ac.uk
| Compound | Aurora A IC50 (µM) | Aurora B IC50 (µM) | Selectivity (Aurora B / Aurora A) |
|---|---|---|---|
| HL1-058-1 | 2.7 ± 0.3 | - | - |
| RPM305 | 0.020 ± 0.005 | - | - |
| RPM304 | 0.038 ± 0.018 | 0.99 ± 0.08 | 26-fold |
Histone Deacetylase (HDAC) Inhibition
The 2-oxoindoline scaffold is a key feature in the design of histone deacetylase (HDAC) inhibitors. A series of 2′-oxospiro nih.govacs.orgdioxolane/dithiolane-2,3′-indoline-based hydroxamic acids have demonstrated potent inhibitory activity against HDAC2, with IC50 values as low as 0.03 μM. researchgate.net These compounds also showed significant cytotoxicity against various human cancer cell lines, including SW620 (colon cancer), PC-3 (prostate cancer), and AsPC-1 (pancreatic cancer), with IC50 values in the range of 0.05-0.07 μM, which is up to 74-fold lower than the established HDAC inhibitor SAHA. researchgate.net
Table 1: HDAC2 Inhibitory Activity of 2-Oxoindoline-Based Hydroxamic Acids
| Compound | HDAC2 IC50 (μM) |
|---|---|
| 2'-oxospiro nih.govacs.orgdioxolane-2,3'-indoline-based hydroxamic acid derivative | 0.03 |
| SAHA (Reference) | - |
Data sourced from researchgate.net
Carbonic Anhydrase and Tubulin Inhibition
Derivatives of 2-oxindole linked to benzenesulfonamide moieties have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. These compounds have shown promising activity and selectivity against various isoforms, including hCA I, hCA II, hCA IX, and hCA XII. For instance, certain 2-oxindole benzenesulfonamide conjugates displayed significant inhibition of hCA I, II, and IX, with Kᵢ values in the nanomolar range. researchgate.net Specifically, compound 2b had Kᵢ values of 97.6 nM and 8.0 nM against hCA I and hCA II, respectively. Another derivative, 3a , showed Kᵢ values of 90.2 nM, 6.5 nM, and 21.4 nM against hCA I, hCA II, and hCA IX, respectively. Furthermore, compound 4a was a potent inhibitor of hCA II and hCA IX with Kᵢ values of 3.0 nM and 13.9 nM. researchgate.net
Table 2: Inhibitory Activity of 2-Oxindole Benzenesulfonamide Conjugates against Human Carbonic Anhydrase Isoforms
| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) |
|---|---|---|---|
| 2b | 97.6 | 8.0 | - |
| 3a | 90.2 | 6.5 | 21.4 |
| 4a | - | 3.0 | 13.9 |
| Acetazolamide (AAZ) | 250 | 12 | 25 |
Data sourced from researchgate.net
In the context of tubulin inhibition, spirocyclopropyl oxindole derivatives with benzimidazole substitutions have been synthesized and evaluated. One of the most potent compounds, 12p , demonstrated significant inhibition of tubulin polymerization with an IC50 value of 5.64 ± 0.15 μM. nih.gov
Table 3: Tubulin Polymerization Inhibitory Activity of a Spirocyclopropyl Oxindole Derivative
| Compound | Tubulin Polymerization IC50 (μM) |
|---|---|
| 12p | 5.64 ± 0.15 |
Data sourced from nih.gov
Alpha-Glucosidase and Tyrosinase Inhibition
Table 4: Tyrosinase Inhibitory Activity of N-Phenylacetamide-Oxindole-Thiosemicarbazide Hybrids
| Compound Series | Tyrosinase IC50 Range (μM) |
|---|---|
| N-phenylacetamide-oxindole-thiosemicarbazide hybrids | 0.8 - 3.88 |
| Kojic Acid (Reference) | 36.32 |
Data sourced from researchgate.net
NQO2 Inhibitory Activity
Derivatives of 3-arylidene-2-oxindoles have been identified as potent inhibitors of NRH:quinone oxidoreductase 2 (NQO2). The most active compounds in this series demonstrated NQO2 inhibition with an IC50 value of 0.368 µM. The presence of a double bond in the oxindole structure was found to be crucial for this inhibitory activity.
Table 5: NQO2 Inhibitory Activity of 3-Arylidene-2-oxindole Derivatives
| Compound Class | NQO2 IC50 (μM) |
|---|---|
| 3-Arylidene-2-oxindoles (most active) | 0.368 |
Urease Inhibition
Certain oxindole derivatives have been synthesized and evaluated for their urease inhibitory potential. In one study, a series of novel oxindole derivatives were tested, and two compounds, 5 and 11 , showed potent activity with IC50 values of 13.00 ± 0.35 μM and 19.20 ± 0.50 μM, respectively. This activity was comparable to or better than the standard drug thiourea (IC50 = 21.00 ± 0.01 μM).
Table 6: Urease Inhibitory Activity of Oxindole Derivatives
| Compound | Urease IC50 (μM) |
|---|---|
| 5 | 13.00 ± 0.35 |
| 11 | 19.20 ± 0.50 |
| Thiourea (Standard) | 21.00 ± 0.01 |
Investigational Anticancer Research
Selective Cytotoxicity against Cancer Cell Lines (In Vitro Studies)
Oxindole sulfonamide derivatives have demonstrated selective cytotoxicity against various cancer cell lines. In a study focusing on Bruton's tyrosine kinase (BTK) inhibitors, several oxindole sulfonamide derivatives were identified as having potent cytotoxic effects. The compounds PID-4, PID-6, and PID-19 were particularly effective against the Burkitt's lymphoma RAMOS cell line, which has high BTK expression. chemrxiv.org These compounds showed selective inhibition of RAMOS cells with minimal to no cytotoxicity in non-BTK expressing cancerous and non-cancerous cell lines. chemrxiv.org PID-4 exhibited a weak cytotoxic activity in CCRF-CEM cells. chemrxiv.org
Table 7: Cytotoxic Activity of Oxindole Sulfonamide Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| PID-4 | RAMOS | 2.29 ± 0.52 |
| CCRF-CEM | 40.87 ± 7.95 | |
| PID-6 | RAMOS | 9.37 ± 2.47 |
| PID-19 | RAMOS | 2.64 ± 0.88 |
Data sourced from chemrxiv.org
Furthermore, spiro oxindole derivatives have been evaluated for their anticancer activity against breast cancer cell lines. Compound 6 , which features an N-benzyl substitution with a chloro group on the indolin-2-one scaffold, was the most potent against both MCF-7 and MDA-MB-231 cell lines. mdpi.com Importantly, these derivatives were found to be non-cytotoxic to the normal mouse embryonic fibroblast (NIH/3T3) cell line. mdpi.com
Table 8: Cytotoxic Activity of a Spiro Oxindole Derivative against Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6 | MCF-7 | 3.55 ± 0.49 |
| MDA-MB-231 | 4.40 ± 0.468 |
Data sourced from mdpi.com
Induction of Apoptosis and Cell Cycle Modulation (In Vitro Studies)
The ability to induce programmed cell death (apoptosis) and modulate the cell cycle is a hallmark of many effective anticancer agents. Several derivatives of this compound have been investigated for these properties.
One study focused on the design of novel 2-thiouracil-5-sulfonamide derivatives. The most active compound from this series, designated 6e, was analyzed for its effect on the cell cycle of four human cancer cell lines. Flow cytometry revealed that compound 6e induced cell growth arrest at different phases of the cell cycle depending on the cell line:
A-2780 (ovarian cancer): Arrest at the G1/S phase.
HT-29 (colon cancer) and MCF-7 (breast cancer): Arrest in the S phase.
HepG2 (liver cancer): Arrest at the G2/M phase.
Furthermore, this compound was found to stimulate apoptotic death in all tested cancer cells. nih.govmdpi.com The mechanism of action was linked to the enhanced expression of cell cycle inhibitors p21 and p27. nih.gov
Another line of research explored oxindole sulfonamide derivatives as inhibitors of Bruton's tyrosine kinase (BTK), a key regulator of apoptosis in B cells. chemrxiv.org Overexpression of BTK is linked to the proliferation and survival of various cancer cells. Certain synthesized derivatives demonstrated selective inhibition of Burkitt's lymphoma RAMOS cells, indicating their potential to induce apoptosis through the inhibition of BTK and its downstream signaling pathways. chemrxiv.org
Table 1: Cell Cycle Arrest Induced by Compound 6e (2-Thiouracil-5-Sulfonamide Derivative)
| Cell Line | Cancer Type | Phase of Cell Cycle Arrest |
|---|---|---|
| A-2780 | Ovarian | G1/S |
| HT-29 | Colon | S |
| MCF-7 | Breast | S |
Inhibition of Cell Proliferation
The antiproliferative activity of this compound derivatives has been evaluated against various cancer cell lines. A series of 1-acylated indoline-5-sulfonamides were tested for their ability to suppress the growth of the MCF7 breast cancer cell line under both normal oxygen (normoxia) and low oxygen (hypoxia) conditions. nih.gov One of the most potent compounds, 4f, exhibited significant growth inhibition with hypoxic selectivity, showing an IC₅₀ value of 12.9 µM against MCF7 cells. nih.gov
In a separate study, newly designed oxindole sulfonamide derivatives were assessed for their cytotoxicity against BTK-positive Burkitt's lymphoma RAMOS cells. The most potent compounds identified were PID-4, PID-19, and PID-6, which displayed significant inhibitory activity. chemrxiv.org These compounds showed selective inhibition of the cancerous cells without significant cytotoxicity in non-BTK cancerous and non-cancerous cell lines. chemrxiv.org
Table 2: Antiproliferative Activity of Selected Oxindole Sulfonamide Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 4f | MCF7 (Breast Cancer) | 12.9 |
| PID-4 | RAMOS (Burkitt's Lymphoma) | 2.29 ± 0.52 |
| PID-19 | RAMOS (Burkitt's Lymphoma) | 2.64 ± 0.88 |
Antimicrobial and Antiviral Research
Anti-Mycobacterial Activity (e.g., Mycobacterium tuberculosis H37Rv)
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. The search for new anti-mycobacterial agents is critical, and oxindole derivatives have shown promise in this area.
A series of indole-2-carboxamides were designed and evaluated for their activity against the drug-sensitive H37Rv strain of M. tuberculosis. nih.gov Compound 8g from this series demonstrated the highest potency with a Minimum Inhibitory Concentration (MIC) of 0.32 µM. nih.gov This compound also showed high selectivity towards the bacteria over mammalian cells, suggesting minimal cytotoxicity. nih.gov In the same study, reference compounds N-(1-adamantyl)-indole-2-carboxamide (3) and a N-rimantadine-4,6-dimethylindole-2-carboxamide analogue (4) also showed significant activity with MIC values of 0.68 µM and 0.88 µM, respectively. nih.gov
Other research has focused on imidazole-thiosemicarbazide derivatives. While many compounds were tested, one designated ITD-13 was found to be the most potent, with an MIC of 15.62 μg/mL against the M. tuberculosis H37Rv strain. mdpi.com Sulfonamide-based drugs are also known for their activity against M. tuberculosis by inhibiting key enzymes like dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR). nih.gov
Table 3: Anti-Mycobacterial Activity of Indole (B1671886) and Oxindole Derivatives against M. tuberculosis H37Rv
| Compound | Chemical Class | MIC |
|---|---|---|
| 8g | Indole-2-carboxamide | 0.32 µM |
| 3 | N-(1-adamantyl)-indole-2-carboxamide | 0.68 µM |
| 4 | N-rimantadine-4,6-dimethylindole-2-carboxamide | 0.88 µM |
Antiviral Properties (e.g., Dengue Virus)
Dengue virus (DENV) is a mosquito-borne flavivirus that causes significant morbidity worldwide. The non-structural protein NS5, which contains an RNA-dependent RNA polymerase (RdRp) domain essential for viral replication, has been identified as a key therapeutic target. nih.gov
A series of novel oxindoline carboxamide derivatives were specifically designed and synthesized to inhibit the RdRp activity of DENV. nih.gov Molecular docking and surface plasmon resonance (SPR) binding analysis were used to evaluate their affinity for the viral protein. Four compounds demonstrated a particularly high affinity for the NS5 RdRp domain. nih.gov
Table 4: Binding Affinity of Oxindoline Carboxamide Derivatives to Dengue Virus NS5 RdRp
| Compound | Binding Affinity (K D ) in µM |
|---|---|
| OCA-10c | 1.376 |
| OCA-10f | 1.63 |
| OCA-10j | 7.08 |
Broad-Spectrum Antimicrobial Investigations
Several studies have explored the broader antimicrobial potential of oxindole derivatives against various bacteria and fungi. In one study, a series of ten 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene}-1,3-dihydro-2H-indol-2-ones were synthesized and screened. nih.gov These compounds were tested against Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Aspergillus niger, Aspergillus clavatus). Most of the synthesized compounds exhibited significant antimicrobial activity, with compounds 5a, 5c, 5e, and 5g showing very good antibacterial and antifungal properties. nih.gov
Another investigation into hybrids of 2-thiohydantoin and 2-quinolone derivatives found that they exhibited a bacteriostatic effect against both Gram-positive and Gram-negative bacteria. mdpi.com Similarly, research on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives showed significant activity against Staphylococcus aureus (including MRSA), Mycobacterium smegmatis, and Candida albicans. mdpi.com The low activity of some benzimidazoles against Gram-negative bacteria like E. coli is thought to be due to the outer membrane of these bacteria, which can prevent the transport of hydrophobic compounds into the cell. mdpi.com
Antioxidant and Radical Scavenging Investigations
Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. The antioxidant potential of oxindole derivatives has been a subject of significant research.
The antioxidant activity of 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene}-1,3-dihydro-2H-indol-2-one derivatives was evaluated using a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov The results showed that compounds with specific substituents, such as a coumarin ring system or groups like N(CH₃)₂, OCF₃, and N-acetyl, displayed very significant radical scavenging activity. nih.gov In contrast, compounds with simple alkyl substituents did not show notable activity, highlighting the crucial role of specific functional groups in radical scavenging. nih.gov
In a different study, novel 2-thiouracil-5-sulfonamide derivatives were synthesized and evaluated for their antioxidant properties. nih.govmdpi.com Many of the tested compounds exhibited moderate to potent activity in DPPH and hydrogen peroxide radical scavenging assays. The thiazole 2-thiouracils (9a–d) and 2-thiouracil thiosemicarbazones (5a–d) showed particularly potent antioxidant effects. nih.gov The presence of electron-releasing groups, such as CH₃ or OCH₃, on the phenyl ring was found to enhance the antioxidant capacity. nih.gov Hydrazone derivatives of 5-methoxy-indole carboxylic acid have also been noted for their ability to neutralize highly reactive hydroxyl radicals via electron donation. mdpi.comresearchgate.net
Table 5: Antioxidant Activity of Selected 2-Thiouracil-5-Sulfonamide Derivatives (DPPH Assay)
| Compound | Chemical Moiety | IC₅₀ (µg/mL) |
|---|---|---|
| 5c | Thiosemicarbazone | 7.55 ± 1.70 |
| 9d | Thiazole | 8.0 ± 1.20 |
Neuroprotective Research Applications
While direct research on the neuroprotective effects of this compound is limited, studies on related indole-containing compounds, such as 5-methoxyindole-2-carboxylic acid (5MICA) and its derivatives, have shown significant potential in neuroprotection. These studies provide a foundation for understanding how the indole core structure, a key component of this compound, contributes to neuroprotective activity.
Research has demonstrated that certain indole derivatives possess beneficial neuroprotective actions against ischemic stroke injury and can promote functional improvements after a stroke. mdpi.com For instance, 5MICA has been shown to reduce infarct size and improve oxidative stress status. mdpi.com The neuroprotective potential of these compounds is often evaluated by their ability to counteract oxidative stress. In cellular models, such as H₂O₂-stimulated SH-SY5Y neuroblastoma cells, indole derivatives have demonstrated the ability to preserve cell viability by significantly reducing cell mortality caused by oxidative damage. nih.gov
Furthermore, derivatives like the 3,4-dihydroxybenzaldehyde hydrazone of 5MICA have shown strong neuroprotective effects against neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA) in rat brain synaptosomes. mdpi.com These compounds also exhibit potent antioxidant properties by suppressing iron-induced lipid peroxidation and inhibiting deoxyribose degradation. mdpi.commdpi.com The mechanism of action for some of these compounds, like 5MICA, is linked to the inhibition of the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH), which contributes to chemical preconditioning and neuroprotection against ischemic injury. mdpi.comresearchgate.net
The table below summarizes the neuroprotective effects observed in studies of a representative indole derivative.
| Compound/Derivative | Model System | Observed Neuroprotective Effects | Potential Mechanism |
| 5-methoxyindole-2-carboxylic acid (5MICA) | Ischemic Stroke (in vivo) | Reduced infarct size, improved oxidative stress status, improved long-term potentiation. mdpi.comnih.gov | Inhibition of dihydrolipoamide dehydrogenase (DLDH). mdpi.com |
| 5MICA Hydrazone Derivatives | SH-SY5Y cells (in vitro) | Protection against H₂O₂-induced oxidative stress; suppression of iron-induced lipid peroxidation. mdpi.comnih.gov | Radical scavenging and antioxidant properties. mdpi.comresearchgate.net |
| Arylhydrazone derivative of 5MICA | Scopolamine-induced dementia model (in vivo) | Improved memory, restored brain-derived neurotrophic factor (BDNF) and acetylcholine levels, counteracted oxidative stress. mdpi.com | Antioxidant, neuroprotective, and monoamine oxidase B-inhibiting effects. mdpi.com |
Applications in Catalysis as Sulfonic Acid Functionalized Materials
Derivatives of this compound and related sulfonic acid-functionalized materials are gaining prominence as effective heterogeneous catalysts in various organic reactions. The presence of the sulfonic acid group (-SO₃H) imparts strong Brønsted acidity, making these materials powerful catalysts.
Heterogeneous Acid Catalysis in Organic Reactions
Sulfonic acid-functionalized materials serve as robust solid acid catalysts, replacing traditional corrosive and difficult-to-separate liquid acids like sulfuric acid. researchgate.net These heterogeneous catalysts are effective in a variety of organic transformations. A notable application is in the synthesis of 3,3-di(indolyl)oxindoles through the electrophilic substitution reaction of indoles with isatins. tandfonline.comresearchgate.net
Materials such as sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO₃H) have been successfully used to catalyze this reaction, producing excellent yields under mild conditions. tandfonline.com Similarly, sulfonic acid-functionalized mesoporous silica (MSN-SO₃H) has been employed for Friedel-Crafts alkylation reactions to construct diverse carbon-carbon and carbon-sulfur bonds, leading to the synthesis of various bioactive molecules and 3,3-disubstituted 2-oxindole derivatives. acs.org
These solid acid catalysts have also been utilized in:
The production of biodiesel via esterification of fatty acids. researchgate.netmdpi.com
The synthesis of various xanthenediones and acridinediones. researchgate.net
The oxidative dimerization of anilines using hydrogen peroxide as a clean oxidant. rsc.org
The table below details some of the reactions catalyzed by these materials.
| Catalyst | Reaction Type | Substrates | Products |
| SBA-Pr-SO₃H | Electrophilic Substitution | Isatins and Indoles | 3,3-di(indolyl)indolin-2-ones tandfonline.com |
| MSN-SO₃H | Friedel-Crafts Alkylation | α-ketoamides and arenes | 3,3-disubstituted 2-oxindoles acs.org |
| UiO-66 supported Sulfonic Acids | Esterification | Fatty Acids and Alcohols | Fatty Acid Esters (Biodiesel) mdpi.com |
| Perfluorosulfonic Acids (supported) | Oxidative Dimerization | Anilines | Azobenzenes rsc.org |
Role in Green Synthesis Methodologies
The use of sulfonic acid-functionalized heterogeneous catalysts is a cornerstone of green chemistry. researchgate.net These catalysts promote environmentally friendly synthetic protocols by avoiding the use of toxic and corrosive homogeneous catalysts. researchgate.net
Key aspects of their role in green synthesis include:
Use of Aqueous Media: Many of these catalytic reactions can be performed in water, a benign solvent, which reduces the reliance on volatile organic compounds. researchgate.net For example, the synthesis of 3,3-di(indolyl)oxindoles using sulfonic acid-functionalized mesoporous silica nanoparticles (SAMSNs) is efficiently conducted in aqueous media. researchgate.net
Mild Reaction Conditions: These catalysts are often highly active, allowing reactions to proceed under mild conditions with high yields, which saves energy. tandfonline.com
Waste Reduction: The reactions are often high-yielding and selective, minimizing the formation of byproducts and waste. rsc.org The use of clean oxidants like hydrogen peroxide, which produces only water as a byproduct, further enhances the green credentials of these processes. rsc.org
Recovery and Reusability of Catalysts
A significant advantage of these solid-supported sulfonic acid catalysts is their ease of separation from the reaction mixture and their potential for reuse. researchgate.net As heterogeneous catalysts, they can be recovered by simple filtration or centrifugation. researchgate.net
The reusability of these catalysts has been demonstrated across numerous studies:
Sulfonic acid-functionalized mesoporous silica used in Friedel-Crafts reactions was successfully recycled and reused for up to eight cycles without a significant drop in its catalytic activity. acs.org
In the synthesis of pyrazole derivatives, a Brønsted acidic ionic liquid immobilized on a silica-coated iron oxide support was reused at least five times while maintaining its activity. mdpi.com
Zirconium-based metal-organic frameworks (UiO-66) supporting sulfonic acids demonstrated excellent reusability for more than nine successive cycles in esterification reactions. mdpi.com
A catalyst derived from pine needles (PiNe-SO3H) showed excellent stability over 10 consecutive cycles in the conversion of levulinic acid. researchgate.net
Future Research Directions and Outlook
Development of Novel Synthetic Pathways
Current synthetic routes often focus on producing derivatives like 2-oxoindoline-5-sulfonyl chloride, which serves as a key intermediate. This is typically achieved through the chlorosulfonation of oxindole (B195798) using chlorosulfonic acid. nih.gov While effective for creating sulfonamides, future research should also prioritize the development of novel, efficient, and direct pathways to synthesize 2-Oxindole-5-sulfonic acid itself with high purity and yield.
Key areas for future synthetic research include:
Direct Sulfonation Methods: Investigating alternative sulfonating agents and reaction conditions that favor the direct formation of the sulfonic acid group on the oxindole ring, potentially avoiding the harsher conditions of chlorosulfonation.
Stereoselective Synthesis: As the biological activity of oxindole derivatives can be highly dependent on the stereochemistry at the C-3 position, developing enantioselective synthetic methods will be crucial for producing specific stereoisomers of 3-substituted this compound for pharmacological evaluation. mdpi.com
Flow Chemistry and Process Optimization: Utilizing continuous flow chemistry could offer better control over reaction parameters, improve safety, and enhance scalability for the synthesis of this compound and its precursors.
Exploration of New Biological Targets and Mechanisms
Derivatives of the 2-oxindole-5-sulfonamide scaffold have shown significant promise as inhibitors of various protein kinases. A primary target that has been extensively studied is Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways implicated in hematological malignancies and autoimmune disorders. nih.gov Studies have identified oxindole sulfonamide derivatives that selectively inhibit BTK phosphorylation and show cytotoxicity against BTK-expressing cancer cell lines. nih.gov
Future research on this compound should aim to:
Screening Against Kinase Panels: Broad-based screening of this compound against a wide panel of kinases is warranted. The oxindole core is known to interact with the ATP-binding site of many kinases, and the sulfonic acid moiety could confer unique binding properties and selectivity.
Investigating Non-Kinase Targets: Beyond kinases, the scaffold should be explored for activity against other important therapeutic targets like histone deacetylases (HDAC), DNA topoisomerases, and tubulin polymerization, which are known targets for other indole-based hybrids. mdpi.com
Elucidating Mechanisms of Action: For any identified biological activity, detailed mechanistic studies will be essential. This includes understanding how this compound interacts with its target at a molecular level and elucidating its effects on downstream signaling pathways. Research on sulfonamide derivatives has already demonstrated the ability to inhibit downstream effectors in pathways like the PDK1/Akt signaling cascade, providing a template for such investigations. scispace.com
Advanced Computational Modeling for Rational Design
Computational tools are integral to modern drug discovery and have been successfully applied to the design of 2-oxindole derivatives. Techniques such as structure-based pharmacophore modeling, molecular docking, and molecular dynamics simulations have been used to identify and optimize potent BTK inhibitors. nih.govnih.gov These studies help in understanding the stable binding of ligands within the active site of a target protein. nih.gov
The rational design of novel therapeutics based on this compound can be accelerated by:
In Silico Screening: Employing virtual screening campaigns to dock this compound and its hypothetical derivatives against libraries of known biological targets, helping to prioritize experimental testing.
Predictive ADME/Tox Modeling: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs. This allows for the early identification of candidates with favorable pharmacokinetic profiles and reduces the likelihood of late-stage failures. ethz.ch
Quantum Mechanics/Molecular Mechanics (QM/MM): Applying QM/MM methods to gain a more accurate understanding of the electronic interactions between the sulfonic acid group and amino acid residues in the target's binding pocket, which can guide the design of molecules with enhanced potency and selectivity.
Table 1: Computational Approaches in 2-Oxindole Derivative Research
| Computational Technique | Application in 2-Oxindole Research | Potential Future Use for this compound |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinities of sulfonamide derivatives in the BTK active site. nih.gov | Identifying potential new protein targets and optimizing binding interactions. |
| Molecular Dynamics | Simulating the stability of the ligand-protein complex over time. nih.gov | Assessing the conformational stability of the sulfonic acid in various binding pockets. |
| Pharmacophore Modeling | Identifying essential structural features required for biological activity against specific targets. nih.gov | Building models to design novel derivatives with multi-target activity. |
| ADMET Prediction | Evaluating drug-likeness and potential toxicity of synthesized derivatives. ethz.ch | Prioritizing the synthesis of new designs with favorable pharmacokinetic profiles. |
Integration of Green Chemistry Principles in Synthesis and Application
The increasing emphasis on environmental sustainability in chemical manufacturing necessitates the adoption of green chemistry principles. The synthesis of oxindole derivatives has been an active area for the application of greener methodologies. ijcce.ac.ir
Future efforts in the synthesis of this compound should focus on:
Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives such as water, ethanol-water mixtures, or deep eutectic solvents. ijcce.ac.irsjp.ac.lk Water has been successfully used as a solvent for some oxindole syntheses. sjp.ac.lk
Heterogeneous Catalysis: Employing recyclable, solid-acid catalysts, such as sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H), can simplify product purification, reduce waste, and allow for catalyst reuse, making the process more sustainable. scispace.comijcce.ac.ir
Energy-Efficient Methods: Exploring alternative energy sources like microwave irradiation or visible-light photoredox catalysis to reduce reaction times and energy consumption compared to conventional heating. ijcce.ac.ir Catalyst-free conditions using water as a medium have also been successfully developed for certain oxindole reactions. sjp.ac.lk
Design of Multi-Targeting Agents
Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways, making multi-target drugs a highly attractive therapeutic strategy. nih.gov The 2-oxindole scaffold is well-suited for the development of multi-targeting agents due to its ability to interact with a diverse range of biological targets. mdpi.comnih.gov For instance, oxindole derivatives have been designed as dual inhibitors of targets like FLT3/CDK2 kinases for cancer. mdpi.com
The this compound core could serve as a foundational scaffold for designing novel multi-target ligands. Future research in this area could involve:
Scaffold Hybridization: Strategically combining the this compound moiety with other pharmacophores known to interact with different targets. This molecular hybridization approach aims to create a single molecule that can modulate multiple pathways simultaneously.
Targeting Disease Networks: Designing agents that target key nodes within a disease-related signaling network rather than a single protein. For example, creating a molecule that concurrently inhibits a key protein kinase and a component of an inflammatory pathway could offer synergistic therapeutic benefits.
Application in Neurodegenerative Diseases: The oxindole scaffold has been explored for developing multi-target agents for conditions like Alzheimer's disease. nih.gov Future work could investigate if the sulfonic acid derivative can be designed to inhibit key enzymes like cholinesterases and monoamine oxidases, which are relevant targets in neurodegeneration.
Table 2: Investigated Biological Targets for 2-Oxindole Derivatives
| Target Class | Specific Target Example | Associated Disease Area | Reference |
|---|---|---|---|
| Tyrosine Kinases | Bruton's Tyrosine Kinase (BTK) | B-cell malignancies, Autoimmune disorders | nih.gov |
| Tyrosine Kinases | Vascular Endothelial Growth Factor Receptor (VEGFR) | Cancer | chemrxiv.org |
| Serine/Threonine Kinases | Cyclin-Dependent Kinase 2 (CDK2) | Cancer | mdpi.com |
| Serine/Threonine Kinases | PDK1/Akt Pathway | Glioblastoma | scispace.com |
| Serine/Threonine Kinases | Aurora A Kinase | Cancer, Viral Infections | researchgate.net |
Q & A
Q. What advanced characterization techniques (e.g., synchrotron-based) could reveal nanoscale structural features of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
